Metaraminol

Catalog No.
S535060
CAS No.
54-49-9
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metaraminol

CAS Number

54-49-9

Product Name

Metaraminol

IUPAC Name

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1

InChI Key

WXFIGDLSSYIKKV-RCOVLWMOSA-N

SMILES

CC(C(C1=CC(=CC=C1)O)O)N

Solubility

1000 g/L
1.28e+01 g/L

Synonyms

Aramine, Araminol, Bitartrate, Metaraminol, hydroxyphenylpropanolamine, Isophenylephrine, m Hydroxynorephedrine, m Hydroxyphenylpropanolamine, m-Hydroxynorephedrine, m-hydroxyphenylpropanolamine, meta Hydroxynorephedrine, meta-Hydroxynorephedrine, Metaradrin, Metaraminol, Metaraminol Bitartrate, Metaraminol Bitartrate (1:1), Metaraminol Tartrate, Tartrate, Metaraminol

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N

Description

The exact mass of the compound Metaraminol is 167.0946 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1000 g/l1.28e+01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenylpropanolamine. It belongs to the ontological category of phenylethanolamines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Established Use in Specific Situations:

  • Pre-hospital Care: Some studies suggest metaraminol might be a suitable vasopressor option in pre-hospital settings, particularly for patients with septic shock []. However, norepinephrine remains the recommended first-line treatment [].

Research on Efficacy and Safety:

  • Limited Modern Research: While metaraminol has been used for decades, there's a paucity of recent, high-quality research on its efficacy and safety compared to newer vasopressors like norepinephrine [, ].
  • Comparative Studies Needed: More research is required to directly compare metaraminol to other vasopressors in controlled settings to determine its optimal role in shock management [, ].

Current Use in Critical Care:

  • Practice Variations: Surveys suggest metaraminol is still used in some critical care units, though often as a bridge to other medications or for specific situations []. Norepinephrine is generally preferred due to its stronger evidence base [].

Future Directions:

  • Clarifying Specific Use Cases: Research might explore if metaraminol has advantages in specific shock scenarios where other vasopressors are less effective [].
  • Safety Concerns: Further investigation is needed to understand the long-term safety profile of metaraminol compared to other options [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-0.4

Exact Mass

167.0946

Boiling Point

218 °C
218.0 °C

LogP

-0.27
-0.27 (LogP)
log Kow= -0.27
0.6

Appearance

Solid powder

Melting Point

107.5 °C
107.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

818U2PZ2EH

Related CAS

33402-03-8 (bitartrate (1:1) (salt))

Drug Indication

For the treatment and prevention of hypotension due to hemorrhage, spinal anesthesia, and shock associated with brain damage

Therapeutic Uses

Adrenergic alpha-Agonists; Adrenergic Agents; Sympathomimetics; Vasoconstrictor Agents
MEDICATION (VET): /USED/ IN HYPOTENSIVE STATES IN DOGS AS MAY OCCUR IN ENDOTOXIC SHOCK OR BARBITURATE ANESTHESIA. /IT/ HAS BEEN USED WITH PHENYLEPHRINE OR AMPHETAMINE. PROBABLY INDICATED IN SHOCK ASSOCIATED WITH MYOCARDIAL INFARCTION.
...USED...IN CERTAIN ACUTE HYPOTENSIVE CONDITIONS SUCH AS ANAPHYLACTIC SHOCK (AFTER INITIAL MANAGEMENT WITH EPINEPHRINE) OR SHOCK SECONDARY TO MYOCARDIAL INFARCTION, TRAUMA, SEPTICEMIA, GRAM-NEGATIVE BACTERIAL ENDOTOXINS, & ADVERSE DRUG REACTIONS. /BITARTRATE/
... IS USED ALMOST EXCLUSIVELY FOR TREATMENT OF HYPOTENSIVE STATES. IT HAS BOTH DIRECT & INDIRECT ACTION & ITS OVERALL EFFECTS ARE SIMILAR TO THOSE OF NOREPINEPHRINE, BUT IT IS MUCH LESS POTENT & HAS A MORE PROLONGED ACTION. IT LACKS CNS STIMULANT EFFECTS.
In some patients in shock, hypotension is so severe that vasoconstriction drugs are required to maintain a blood pressure that is adequate for perfusion of the CNS. Alpha-adrenergic agonists such as ... metaraminol ... have been used for this purpose.
THE DRUG IS USED MAINLY TO SUPPORT OR ELEVATE BLOOD PRESSURE DURING SPINAL OR GENERAL ANESTHESIA... /BITARTRATE/
... IT MAY BE GIVEN IM AS WELL AS IV, AS IT DOES NOT CAUSE TISSUE NECROSIS. IN ADDITION TO ITS USE IN SHOCK ... METARAMINOL IS USED TO TREAT PAROXYSMAL ATRIAL TACHYCARDIA ... /BITARTRATE/
SHOCK STATES ASSOCIATED WITH MYOCARDIAL INFARCTION OR FAILURE, SPINAL OR GENERAL ANESTHESIA OR PERICARDIAL TAMPONADE MAY RESPOND TEMPORARILY TO THE USE OF METARAMINOL. THERE IS NO PROVEN BENEFIT TO THE APPLICATION...IN SEPTIC SHOCK STATES OR IN SHOCK ASSOCIATED WITH SEDATIVE-HYPNOTIC DRUG OVERDOSES. /BITARTRATE/
MEDICATION: ADRENERGIC
MEDICATION: /SRP: FORMERLY AS/ PRESSOR AGENT IN CERTAIN HYPOTENSIVE STATES
The sympathomimetic agents ... are indicated for the correction of hypotension, unresponsive to adequate fluid volume replacement, as part of shock syndrome caused by myocardial infarction, trauma, bacteremia, open-heart surgery, renal failure, chronic cardiac decompensation, drug overdose, or other major systemic illness. The specific choice of drug must be determined by clinical assessment. This assessment may include hemodynamic status, mental status, urine output, and other measures of tissue perfusion. In refractory cases, the use of multiple drug therapy may be necessary for blood pressure support. /Sympathomimetic Agents; Included in US product labeling/
Metaraminol is indicated for the prevention and treatment of acute hypotension occurring with spinal anesthesia and in the adjunctive treatment of hypotension resulting from hemorrhage, reactions to medications, surgical complications, and shock associated with brain damage due to trauma or tumor. However, metaraminol is not indicated as the sole treatment for hypotension secondary to decreased plasma volume. /Included in US product labeling/

Pharmacology

Metaraminol is a potent sympathomimetic amine that increases both systolic and diastolic blood pressure. Metaraminol is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia. It is also indicated as adjunctive treatment of hypotension due to hemorrhage, reactions to medications, surgical complications, and shock associated with brain damage due to trauma or tumor. Metaraminol acts on both α1-adrenergic receptors but appears to have no effect on β-adrenergic receptors. It acts by increasing the force of the heart's pumping action as well as constricting peripheral blood vessels.

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Agonists

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CA - Adrenergic and dopaminergic agents
C01CA09 - Metaraminol

Mechanism of Action

Metaraminol acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic & diastolic). Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP. Another effect of Metaraminol is that it releases norepinephrine from its storage sites indirectly.
BY DIRECT ACTION ON ALPHA ADRENERGIC RECEPTORS & INDIRECT ACTION THROUGH THE RELEASE OF NOREPINEPHRINE FROM STORAGE SITES...PRODUCES VASOCONSTRICTION, INCREASED PERIPHERAL VASCULAR RESISTANCE, & A RESULTANT INCREASED BLOOD PRESSURE. REFLEX BRADYCARDIA USUALLY OCCURS &...RENAL & CEREBRAL BLOOD FLOW DECREASES. /BITARTRATE/
CARDIAC INOTROPY INCREASES, BUT LESS SO THAN WITH NOREPINEPHRINE & CARDIAC OUTPUT REMAINS UNCHANGED OR MAY SLIGHLY DECREASE IF BRADYCARDIA OCCURS. SOME BETA ADRENERGIC MEDIATED VASODILATION OCCURS WITH METARAMINOL, BUT ALPHA EFFECTS PREDOMINATE. /BITARTRATE/
FOLLOWING IV ADMIN OF 1.5 MG/KG TO RABBITS, THERE WAS A POSITIVE CORRELATION BETWEEN PLASMA DRUG LEVEL & ITS VASOPRESSOR EFFECT. DRUG IS APPARENTLY DIRECT-ACTING SYMPATHOMIMETIC AMINE & ITS ACTION IS PROBABLY TERMINATED BY ITS DILUTION IN BODY FLUIDS & TISSUE UPTAKE.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Other CAS

54-49-9

Wikipedia

Metaraminol

Drug Warnings

VET: CONTINUED USE MAY DEPLETE NOREPINEPHRINE STORES.
IT IS NOT RECOMMENDED IN HYPOVOLEMIC SHOCK. /BITARTRATE/
...METARAMINOL CAN CAUSE SHOCK WHEN GIVEN BY PROLONGED INFUSION & SOME AUTHORITIES ARE RELUCTANT TO GIVE METARAMINOL...IN ANY KIND OF SHOCK OTHER THAN ANAPHYLAXIS. METARAMINOL CAN CAUSE A SLOUGH IF EXTRAVASATED. /BITARTRATE/
SUBCUTANEOUS INJECTIONS SHOULD BE AVOIDED SINCE TISSUE SLOUGHING MAY OCCUR.
For more Drug Warnings (Complete) data for METARAMINOL (14 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Prepn: from m-hydroxyisonitrosopropiophenone.
...from l-m-hydroxyphenylacetylcarbinol.
M-HYDROXYBENZALDEHYDE IS FERMENTED WITH YEAST...TO YIELD M-(HYDROXYPHENYL) ACETYLCARBINOL.../&/ CONDENSATION.../WITH BENZYLAMINE IS/ FOLLOWED BY HYDROGENATION OF C=N LINKAGE & REDUCTIVE CLEAVAGE... METARAMINOL... IS PURIFIED &...CONVERTED TO BITARTRATE BY DISSOLVING IN ETHANOL & REACTING...WITH...TARTARIC ACID.

General Manufacturing Information

VET: MAY DISCOLOR POLYETHYLENE TUBING OR DEVICES.

Analytic Laboratory Methods

SIMULTANEOUS DETERMINATION OF METARAMINOL BITARTRATE, METHYLPARABEN & PROPYLPARABEN IN INJECTABLE FORMULATIONS.

Storage Conditions

Metaraminol bitartrate injection should be stored at room temperature and protected from light. Freezing and temperatures above 40 °C should be avoided. /Metaraminol bitartrate/

Interactions

MAO INHIBITORS...HAVE THE POTENTIAL FOR DRUG INTERACTION WITH METARAMINOL THROUGH INHIBITION OF OXIDATIVE DEAMINATION OF SYMPATHOMIMETIC AMINES. THE RESULT MAY BE AN INCREASED TISSUE STORE OF NOREPINEPHRINE, WHICH WILL PRODUCE A HEIGHTENED HYPERTENSIVE RESPONSE SECONDARY TO THE INDIRECT ACTIONS OF METARAMINOL. /BITARTRATE/
GUANETHIDINE, RESERPINE, & METHYLDOPA AFFECT POSTGANGLIONIC NERVE ACTIVITY, EITHER BY DECREASING NOREPINEPHRINE STORES OR BY EFFECTING ITS RELEASE. THEREFORE, THESE DRUGS WILL INTERFERE WITH THE INDIRECT NOREPINEPHRINE-RELEASING ACTIONS OF METARAMINOL & MAY LIMIT ITS EFFICACY. /BITARTRATE/
CARDIAC OUTPUT INCREASES STRIKINGLY WHEN SLOWING OF THE HEART IS PREVENTED BY ATROPINE.
THE ANTIBACTERIAL ACTION OF FURAZOLIDONE IS ACCOMPANIED BY PROGRESSIVE & GENERALIZED INHIBITION OF MONOAMINE OXIDASE & THE CONCURRENT OR SUBSEQUENT ADMIN OF /METARAMINOL/...COULD RESULT IN A HYPERTENSIVE CRISIS. /BITARTRATE/
For more Interactions (Complete) data for METARAMINOL (20 total), please visit the HSDB record page.

Dates

Modify: 2023-07-15
1: Hill DW, Hyde WG, Kind AJ, Greulich D, Hopkins S. Development of analytical methods for the detection of metaraminol in the horse. J Anal Toxicol. 2000 May-Jun;24(4):281-8. PubMed PMID: 10872576.
2: Johnson GE, Pugsley TA. Studies on the interrelationship between the syntheses of noradrenaline and metaraminol. Br J Pharmacol. 1970 May;39(1):167-74. PubMed PMID: 4317857; PubMed Central PMCID: PMC1702959.
3: Natalini G, Schivalocchi V, Rosano A, Taranto M, Pletti C, Bernardini A. Norepinephrine and metaraminol in septic shock: a comparison of the hemodynamic effects. Intensive Care Med. 2005 May;31(5):634-7. Epub 2005 Apr 1. PubMed PMID: 15803299.
4: Critchley LA, Yu SC. A comparative study of three different methods of administering metaraminol during spinal anaesthesia in the elderly. Anaesth Intensive Care. 2001 Apr;29(2):141-8. PubMed PMID: 11314833.
5: Block T, Sturm W, Ernst G, Staehler G, Schmiedt E. [Metaraminol in therapy of various forms of priapism]. Urologe A. 1988 Jul;27(4):225-9. German. PubMed PMID: 3140463.
6: Ngan Kee WD, Khaw KS, Lee BB, Wong MM, Ng FF. Metaraminol infusion for maintenance of arterial blood pressure during spinal anesthesia for cesarean delivery: the effect of a crystalloid bolus. Anesth Analg. 2001 Sep;93(3):703-8. PubMed PMID: 11524344.
7: Johnson GE, Pugsley TA. The formation and release of metaraminol during exposure to warm or cold environments. Br J Pharmacol. 1968 Oct;34(2):267-76. PubMed PMID: 5687587; PubMed Central PMCID: PMC1703345.
8: Shoji T, Sakurada S, Kisara K. [Effect of beta-phenylethylamine derivatives on the central nervous system. II. Pharmacological effect of the intracerebral administration of metaraminol on the central nervous system]. Nihon Yakurigaku Zasshi. 1975 Jan;71(1):1-10. Japanese. PubMed PMID: 1171807.
9: Tsai SK, Hong CY. Intracavernosal metaraminol for treatment of intraoperative penile erection. Postgrad Med J. 1990 Oct;66(780):831-3. PubMed PMID: 2099422; PubMed Central PMCID: PMC2429711.
10: Någren K, Halldin C, Swahn CG, Suhara T, Farde L. [11C]metaraminol, a false neurotransmitter: preparation, metabolite studies and positron emission tomography examination in monkey. Nucl Med Biol. 1996 Apr;23(3):221-7. PubMed PMID: 8782229.
11: Ngan Kee WD, Lau TK, Khaw KS, Lee BB. Comparison of metaraminol and ephedrine infusions for maintaining arterial pressure during spinal anesthesia for elective cesarean section. Anesthesiology. 2001 Aug;95(2):307-13. PubMed PMID: 11506099.
12: Iwabuchi Y, Aoki C, Masuhara T. Effects of metaraminol on the secretion of fluid and glycoproteins from the rat submandibular gland. Jpn J Pharmacol. 1989 Apr;49(4):491-500. PubMed PMID: 2724688.
13: Critchley LA, Conway F. Hypotension during subarachnoid anaesthesia: haemodynamic effects of colloid and metaraminol. Br J Anaesth. 1996 May;76(5):734-6. PubMed PMID: 8688279.
14: Paton DM. Effects of Na+ and K+ on the uptake of metaraminol by rabbit ventricular slices. Br J Pharmacol. 1971 Jan;41(1):65-75. PubMed PMID: 4251250; PubMed Central PMCID: PMC1702743.
15: Johnson RG, Carty SE, Hayflick S, Scarpa A. Mechanisms of accumulation of tyramine, metaraminol, and isoproterenol in isolated chromaffin granules and ghosts. Biochem Pharmacol. 1982 Mar 1;31(5):815-23. PubMed PMID: 7082350.
16: Rashmi M, Swati D. In silico drug re-purposing against African sleeping sickness using GlcNAc-PI de-N-acetylase as an experimental target. Comput Biol Chem. 2015 Dec;59 Pt A:87-94. doi: 10.1016/j.compbiolchem.2015.09.010. Epub 2015 Sep 24. PubMed PMID: 26476127.
17: Kankkunen T, Huupponen I, Lahtinen K, Sundell M, Ekman K, Kontturi K, Hirvonen J. Improved stability and release control of levodopa and metaraminol using ion-exchange fibers and transdermal iontophoresis. Eur J Pharm Sci. 2002 Sep;16(4-5):273-80. PubMed PMID: 12208457.
18: Shoji T, Sakurada S, Kisara K. [Effect of beta-phenylethylamine derivatives on the central nervous system. III. Motor activity changes in mice due to the intracerebral administration of metaraminol]. Nihon Yakurigaku Zasshi. 1975 Jan;71(1):11-8. Japanese. PubMed PMID: 1171809.
19: Ahtee L, Saarnivaara L. The effect of narcotic analgesics on the uptake of 5-hydroxytryptamine and (-)-metaraminol by blood platelets. Br J Pharmacol. 1973 Apr;47(4):808-18. PubMed PMID: 4740642; PubMed Central PMCID: PMC1776065.
20: Anton AH, Berk AI. Distribution of metaraminol and its relation to norepinephrine. Eur J Pharmacol. 1977 Jul 15;44(2):161-7. PubMed PMID: 885165.

Explore Compound Types